SSTR3-Antagonist-3A
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Overview
Description
SSTR3-Antagonist-3A is a potent sstr3 antagonist, shown to reduce glucose excursion in a mouse oGTT assay.
Scientific Research Applications
Cardiovascular Effects and Type 2 Diabetes Treatment
- Cardiovascular Effects : SSTR3 antagonists have been explored for their potential in treating Type 2 diabetes. A key study found that an SSTR3 antagonist, 3A, showed promise in reducing glucose levels in a mouse assay and demonstrated minimal effects on the cardiovascular system in a dog model, indicating its safety profile (He et al., 2014).
Pharmacological Studies and Design Improvements
- Pharmacological Studies and Design Improvements : Another research effort identified novel SSTR5 antagonists with the potential for use as anti-diabetic drugs. This study highlights the challenges and approaches in optimizing pharmacokinetic profiles and reducing undesirable effects like hERG inhibition (Yamasaki et al., 2017).
Structural and Functional Characterization
Structural and Functional Characterization : A comprehensive review of the somatostatin receptor family, including SSTR3, details their structural, functional, and signaling pathways. It highlights the importance of these receptors in a variety of physiological processes (Patel, 1999).
Receptor Internalization and Desensitization : Research on the phosphorylation of SSTR3 emphasizes its role in receptor internalization and desensitization, which is crucial for understanding the receptor's function in cellular signaling (Roth et al., 1997).
Applications in Tumor Imaging and Therapy
PET Imaging of Tumors : Studies have shown that somatostatin-based radioantagonists, including those targeting SSTR3, are effective for PET imaging of somatostatin receptor-positive tumors. These antagonists demonstrate high tumor uptake and provide clear imaging contrast (Fani et al., 2011).
Imaging and Therapy of Neuroendocrine Tumors : SSTR antagonists have been used in imaging and treatment of neuroendocrine tumors, showing promising results in terms of tumor uptake and response rates (Fani et al., 2017).
Development of Specific SSTR3 Antagonists
- Development of MK-1421 : The development of MK-1421, a potent and selective SSTR3 antagonist, was driven by the need for a candidate without cardiovascular effects. This compound showed efficacy in reducing glucose levels in a mouse model, indicating its potential for treating type 2 diabetes (Shah et al., 2015).
properties
Product Name |
SSTR3-Antagonist-3A |
---|---|
Molecular Formula |
C30H24FN7O2 |
Molecular Weight |
533.57 |
IUPAC Name |
2-[(1R,3R)-3-[4-(4-Fluoro-phenyl)-1H-imidazol-2-yl]-1-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-b-carbolin-1-yl]-isonicotinic acid |
InChI |
InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1 |
InChI Key |
UHWQSESKOKODEV-HLADLETHSA-N |
SMILES |
O=C(O)C1=CC=NC([C@]2(C3=CN(C)N=C3)N[C@@H](C4=NC(C5=CC=C(F)C=C5)=CN4)CC6=C2NC7=C6C=CC=C7)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SSTR3 Antagonist-3A; SSTR3-Antagonist 3A; SSTR3-Antagonist-3A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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